![molecular formula C14H18N2O3 B4724765 N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Overview
Description
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also known as ANME, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. ANME belongs to the class of compounds known as N-alkylated diamines and has been studied for its ability to modulate various biological pathways.
Mechanism of Action
The exact mechanism of action of N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is not fully understood, but studies have suggested that it may act through the modulation of cellular signaling pathways. N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to inhibit the activity of various enzymes involved in cellular signaling, including protein kinases and phosphodiesterases. Additionally, N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to modulate the activity of various neurotransmitter receptors, including the NMDA receptor.
Biochemical and Physiological Effects:
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. Studies have shown that N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can modulate the activity of various enzymes involved in cellular signaling, potentially leading to changes in cellular behavior. Additionally, N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been shown to modulate the activity of various neurotransmitter receptors, leading to changes in neurotransmitter signaling. N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has several advantages for use in lab experiments, including its ability to modulate various biological pathways and its potential therapeutic effects in various biological systems. However, N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide. One potential area of research is the development of N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide and its potential therapeutic effects in various biological systems. Finally, studies are needed to evaluate the safety and toxicity of N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide in vivo, in order to determine its potential as a therapeutic agent.
Scientific Research Applications
N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been studied for its potential therapeutic effects in various biological systems, including cancer, inflammation, and neurological disorders. Studies have shown that N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide can inhibit the growth of cancer cells in vitro and in vivo, potentially through the modulation of cellular signaling pathways. N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. Additionally, N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to modulate neurotransmitter signaling pathways.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-prop-2-enyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-9-15-13(17)14(18)16-10-8-11-4-6-12(19-2)7-5-11/h3-7H,1,8-10H2,2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNRCSNTKYVKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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